molecular formula C12H11N5 B15280360 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine

3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine

Cat. No.: B15280360
M. Wt: 225.25 g/mol
InChI Key: BISOXOHVBZOOFL-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a heterocyclic compound that features both pyrazole and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with quinoxaline derivatives. One common method includes the use of phosphate-based heterogeneous catalysts such as mono-ammonium phosphate (MAP), di-ammonium phosphate (DAP), or triple-super phosphate (TSP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of efficient catalytic systems and optimization of reaction conditions are crucial for large-scale synthesis. The choice of solvents, temperature control, and purification techniques play significant roles in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives into tetrahydroquinoxalines.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets. For instance, in antitubercular activity, it may inhibit key enzymes in the bacterial metabolic pathway. Molecular docking studies have shown that this compound can fit into the active sites of target proteins, forming stable interactions that disrupt normal biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-amine
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-amine
  • 1,5-Dimethyl-1H-pyrazole-3-amine
  • 5-Amino-1,3-dimethylpyrazole

Uniqueness

3-(1-Methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with potential biological activities .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

3-(1-methylpyrazol-4-yl)quinoxalin-6-amine

InChI

InChI=1S/C12H11N5/c1-17-7-8(5-15-17)12-6-14-10-3-2-9(13)4-11(10)16-12/h2-7H,13H2,1H3

InChI Key

BISOXOHVBZOOFL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)N

Origin of Product

United States

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